MRZ 2-514
Overview
Description
MRZ 2-514 is a compound known for its role as an antagonist of the strychnine-insensitive modulatory site of the N-methyl-D-aspartate receptor (glycineB). This compound has a molecular formula of C₁₁H₆BrN₃O₃ and a molecular weight of 308.09 g/mol
Preparation Methods
The synthesis of MRZ 2-514 involves several steps, including the formation of the pyridazinoquinolinone core structure. The reaction conditions typically involve the use of bromine and other reagents to introduce the bromine atom into the structure .
Chemical Reactions Analysis
MRZ 2-514 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in this compound can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MRZ 2-514 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in studies involving N-methyl-D-aspartate receptors.
Biology: this compound is utilized in research on neuronal signaling and membrane transporters.
Medicine: The compound has potential therapeutic applications due to its anticonvulsive properties, as demonstrated in animal models
Industry: While its industrial applications are limited, this compound is valuable in the development of new pharmacological agents and research tools
Mechanism of Action
MRZ 2-514 exerts its effects by antagonizing the strychnine-insensitive modulatory site of the N-methyl-D-aspartate receptor (glycineB). This interaction inhibits the receptor’s activity, leading to various physiological effects. The molecular targets and pathways involved include the modulation of neuronal signaling and the inhibition of excitatory neurotransmission .
Comparison with Similar Compounds
MRZ 2-514 is unique due to its specific antagonistic action on the glycineB site of the N-methyl-D-aspartate receptor. Similar compounds include:
L-701,324: Another antagonist of the glycineB site with different binding affinities and properties.
5,7-Dichlorokynurenic acid: A competitive antagonist of the glycineB site with distinct chemical properties.
Rapastinel: A partial agonist of the glycineB site with potential therapeutic applications
These compounds share some similarities with this compound but differ in their specific interactions and effects on the N-methyl-D-aspartate receptor.
Properties
IUPAC Name |
8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O3/c12-6-1-2-8-5(3-6)4-7-9(15(8)18)11(17)14-13-10(7)16/h1-4,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFGZZXFEDISAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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